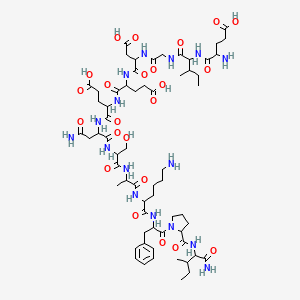
160543-97-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Glycoprotein (276-286) involves peptide synthesis techniques, typically using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Analyse Des Réactions Chimiques
Glycoprotein (276-286) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction
Applications De Recherche Scientifique
Glycoprotein (276-286) has several scientific research applications:
Immunology: It is used to study the immune response, particularly the role of cytotoxic T-lymphocytes in recognizing viral peptides.
Virology: Researchers use this peptide to understand the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Drug Development: The peptide serves as a model for developing antiviral drugs and vaccines targeting viral glycoproteins
Mécanisme D'action
The mechanism of action of Glycoprotein (276-286) involves its recognition by cytotoxic T-lymphocytes. The peptide binds to major histocompatibility complex class I molecules on the surface of infected cells, presenting the viral peptide to T-lymphocytes. This interaction triggers an immune response, leading to the destruction of infected cells .
Comparaison Avec Des Composés Similaires
Glycoprotein (276-286) can be compared with other viral peptides used in immunological research. Similar compounds include:
Glycoprotein (33-41): Another peptide derived from the lymphocytic choriomeningitis virus, corresponding to amino acids 33-41.
Nucleoprotein (396-404): A peptide derived from the influenza virus nucleoprotein, corresponding to amino acids 396-404. Glycoprotein (276-286) is unique due to its specific sequence and its role in studying the immune response to the lymphocytic choriomeningitis virus
Propriétés
Numéro CAS |
160543-97-5 |
|---|---|
Formule moléculaire |
C₄₆H₇₀N₁₂O₁₇S |
Poids moléculaire |
1095.18 |
Séquence |
One Letter Code: SGVENPGGYCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)



